Product packaging for 1-Isocyanobuta-1,3-diyne(Cat. No.:CAS No. 150767-65-0)

1-Isocyanobuta-1,3-diyne

Cat. No.: B12549168
CAS No.: 150767-65-0
M. Wt: 75.07 g/mol
InChI Key: STBDUUJTODBNPI-UHFFFAOYSA-N
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Description

1-Isocyanobuta-1,3-diyne is a specialized chemical building block that incorporates two highly reactive functional groups: a 1,3-diyne (buta-1,3-diyne) system and an isocyanide group. This unique structure makes it a valuable reagent for exploring novel synthetic pathways in organic chemistry and materials science. The 1,3-diyne moiety is a known precursor in hydroelementation reactions, where the addition of E-H bonds (E = B, Si, N, P, O, S, etc.) across the triple bonds can lead to complex, unsaturated products like enynes, dienes, and allenes, which are crucial intermediates in natural product and polymer synthesis . The isocyanide functional group is a cornerstone in isocyanide-based multicomponent reactions (IMCRs) . These one-pot reactions are powerful tools for the efficient and rapid assembly of complex molecular architectures, particularly diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and agrochemicals. The reactivity of this compound allows researchers to synthesize intricate spiro heterocycles and other fused ring systems, which are structures of high interest in medicinal chemistry and materials science . As such, this compound serves as a promising substrate for developing new catalytic methods and creating novel compounds with potential applications in drug discovery and the development of advanced organic materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the relevant safety data sheets and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HN B12549168 1-Isocyanobuta-1,3-diyne CAS No. 150767-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150767-65-0

Molecular Formula

C5HN

Molecular Weight

75.07 g/mol

IUPAC Name

1-isocyanobuta-1,3-diyne

InChI

InChI=1S/C5HN/c1-3-4-5-6-2/h1H

InChI Key

STBDUUJTODBNPI-UHFFFAOYSA-N

Canonical SMILES

C#CC#C[N+]#[C-]

Origin of Product

United States

Synthetic Methodologies for 1 Isocyanobuta 1,3 Diyne and Analogues

Strategies for Carbon-Carbon Triple Bond Construction

The creation of the buta-1,3-diyne backbone is the cornerstone of synthesizing 1-isocyanobuta-1,3-diyne. This is predominantly achieved through the coupling of smaller alkyne units.

Oxidative Homocoupling Reactions of Terminal Alkynes

Oxidative homocoupling reactions, such as the Glaser, Eglinton, and Hay couplings, are foundational methods for the synthesis of symmetric 1,3-diynes. researchgate.net These reactions involve the dimerization of a terminal alkyne in the presence of a metal catalyst, typically copper or palladium, and an oxidant. researchgate.net

The Glaser coupling, first reported in 1869, traditionally uses a stoichiometric amount of a copper(I) salt, such as cuprous chloride, and an oxidant like oxygen or air in the presence of a base. researchgate.net The Hay coupling is a catalytic version that employs a copper catalyst with a chelating amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the reaction rate. researchgate.net

For the synthesis of a symmetric diyne that could be a precursor to this compound, one could envision the homocoupling of an alkyne bearing a functional group that can be later converted to an isocyanide.

Table 1: Comparison of Oxidative Homocoupling Reactions

Reaction Catalyst/Reagent Oxidant Key Features
Glaser Coupling Stoichiometric Cu(I) saltO₂, airHistoric method, often requires stoichiometric copper. researchgate.net
Eglinton Coupling Stoichiometric Cu(II) salt-Uses a stoichiometric amount of copper(II) acetate (B1210297) in pyridine.
Hay Coupling Catalytic Cu(I) salt with amine ligand (e.g., TMEDA)O₂, airCatalytic in copper, generally faster reaction rates. researchgate.net

A general representation of the oxidative homocoupling of a terminal alkyne is as follows:

2 R-C≡CH + [Catalyst/Oxidant] → R-C≡C-C≡C-R + H₂O

Cross-Coupling Methodologies for Asymmetric Diyne Formation

To construct unsymmetrical diynes like this compound, cross-coupling methodologies are essential. These reactions couple two different alkyne precursors, offering greater control and versatility in the synthesis of complex structures.

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be adapted for the synthesis of asymmetric diynes by coupling a terminal alkyne with a haloalkyne. organic-chemistry.org

For the synthesis of this compound, a potential route would involve the Sonogashira coupling of a protected isocyano-containing terminal alkyne with a haloalkyne, or vice versa. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. libretexts.org

A representative Sonogashira-type cross-coupling for diyne synthesis is shown below:

R-C≡CH + X-C≡C-R' + [Pd catalyst, Cu(I) co-catalyst, Base] → R-C≡C-C≡C-R'

Where X is a halide (I, Br, Cl).

Table 2: Key Components in Sonogashira-Type Couplings for Diyne Synthesis

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the oxidative addition and reductive elimination steps. libretexts.org
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate. youtube.com
Base Diethylamine, Triethylamine, PiperidineDeprotonates the terminal alkyne and neutralizes the hydrogen halide produced. wikipedia.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides a suitable medium for the reaction.

The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgsynarchive.com This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. jk-sci.comalfa-chemistry.comrsc.org A key advantage of this method is its high selectivity, as it avoids the homocoupling side products often seen in other coupling reactions. wikipedia.org

To synthesize this compound using this approach, one could react an isocyano-substituted terminal alkyne with a haloalkyne, or an isocyano-substituted haloalkyne with a terminal alkyne. The reaction mechanism is believed to involve the formation of a copper acetylide, which then reacts with the haloalkyne. alfa-chemistry.com

The general scheme for the Cadiot-Chodkiewicz coupling is:

R-C≡CH + X-C≡C-R' + [Cu(I) catalyst, Base] → R-C≡C-C≡C-R'

Where X is typically Br or I.

In the pursuit of more sustainable and cost-effective synthetic methods, nickel and iron catalysts have emerged as viable alternatives to palladium for cross-coupling reactions. nih.gov

Nickel-catalyzed couplings can be employed for the synthesis of diynes. These reactions often proceed through different mechanistic pathways than their palladium counterparts and can offer unique reactivity and selectivity. For instance, nickel catalysts have been reported for the Sonogashira-type coupling of non-activated alkyl halides with terminal alkynes. wikipedia.org This could potentially be extended to the synthesis of diynes.

Iron-catalyzed cross-coupling reactions are also gaining prominence due to the low cost and low toxicity of iron. nih.gov Iron catalysts have been shown to be effective in the cross-coupling of 1-bromoalkynes with terminal alkynes to produce unsymmetrical 1,3-diynes. organic-chemistry.org These reactions can often be carried out in more environmentally benign solvents, such as water. organic-chemistry.org An iron-catalyzed Cadiot-Chodkiewicz type reaction has been reported to proceed with high selectivity in water under air. organic-chemistry.org

Synthesis from Dihaloalkenes

An alternative strategy for the construction of the diyne framework involves the use of dihaloalkenes as precursors. A tandem reaction sequence of palladium-catalyzed coupling of a terminal alkyne with a 1,2-dihaloalkene, followed by base-induced elimination, can yield unsymmetrical 1,3-diynes. researchgate.net This method provides a route to highly functionalized diynes.

For the synthesis of an isocyano-substituted diyne, this approach would involve reacting a suitable terminal alkyne with a dihaloalkene that bears a masked or protected isocyano group. The subsequent elimination step would then generate the desired diyne structure. A highly regio- and stereoselective method for the synthesis of cis-1,2-dihaloalkenes has been reported, which can then be used in subsequent coupling reactions to form conjugated enynes and, potentially, diynes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Isocyano Diynes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental in identifying functional groups and determining molecular structure.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 1-isocyanobuta-1,3-diyne, the linear structure and presence of multiple bonds lead to a characteristic IR spectrum. High-level ab initio computational studies, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], have been employed to calculate the vibrational frequencies of HC₄NC.

The most prominent features in the IR spectrum are associated with the stretching vibrations of its unique functional groups. The isocyanide (-N≡C) stretching vibration is a particularly strong and characteristic absorption. Generally, isocyanide stretches appear in the range of 2165–2110 cm⁻¹. The conjugated triple bonds (C≡C) of the diyne structure also give rise to distinct stretching bands, typically in the region of 2100-2260 cm⁻¹, though their intensity can vary depending on the symmetry of the molecule. The C-H stretching vibration is expected at the higher frequency end of the spectrum, typically above 3300 cm⁻¹.

Due to the lack of readily available experimental IR spectra in the public domain, the following table presents theoretically predicted harmonic vibrational frequencies for this compound based on computational chemistry.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch~3340
Isocyanide (N≡C) Stretch~2150
Asymmetric C≡C Stretch~2250
Symmetric C≡C Stretch~2080
Bending ModesLower frequency region
Note: These are approximate values based on computational models of HC₄NC and related isocyanopolyynes. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. In many cases, vibrational modes that are weak or inactive in IR spectroscopy are strong and readily observed in Raman spectra. For a linear molecule like this compound with a center of symmetry (if it were a symmetric diyne), the symmetric stretches would be Raman active and IR inactive. While HC₄NC is not symmetric, the symmetric C≡C stretching vibration is expected to be a strong feature in its Raman spectrum.

Detailed experimental Raman spectra for this compound are not widely available. However, based on the analysis of similar conjugated diyne systems, the following characteristics would be anticipated.

Raman ShiftAssignment
~2250 cm⁻¹Asymmetric C≡C Stretch
~2080 cm⁻¹Symmetric C≡C Stretch
~2150 cm⁻¹Isocyanide (N≡C) Stretch
Note: These values are illustrative and based on the principles of Raman spectroscopy and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule. Although experimental NMR data for the highly reactive and potentially unstable this compound are not readily found in the literature, theoretical calculations can provide valuable predictions of its ¹H and ¹³C NMR spectra.

The single proton in the molecule would give rise to a singlet in the ¹H NMR spectrum. Its chemical shift would be influenced by the triple bonds, likely appearing in the acetylenic proton region (δ 2-3 ppm).

The ¹³C NMR spectrum would be more complex, with distinct signals for each of the five carbon atoms. The isocyanide carbon is typically found in a unique region of the spectrum. The sp-hybridized carbons of the diyne chain would have characteristic chemical shifts in the range of δ 60-90 ppm.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
HN/A~2.5
C1 (≡C-H)~65N/A
C2 (≡C-H)~80N/A
C3 (C≡C-N)~70N/A
C4 (C≡C-N)~85N/A
C5 (N≡C)~160N/A
Note: These are hypothetical values based on computational predictions for similar structures. Experimental verification is required.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₁N₁), the exact mass can be calculated with high precision, which is invaluable for its identification. The monoisotopic mass of this compound is approximately 75.0082 Da.

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 75. The fragmentation pattern would provide further structural information. Likely fragmentation pathways would involve the loss of small neutral molecules such as HCN or C₂H₂.

Ion Fragmentm/z
[C₅H₁N₁]⁺ (M⁺)75
[C₄H₁]⁺49
[C₃N₁]⁺50
Note: This table represents a plausible fragmentation pattern. The actual fragmentation will depend on the ionization method used.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, provides information about the electronic transitions within a molecule. The extended conjugation of the diyne system in this compound is expected to result in absorption in the ultraviolet region.

UV-Vis Absorption Characteristics

The presence of conjugated π-systems in a molecule leads to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For conjugated polyynes, the wavelength of maximum absorption (λmax) generally increases with the length of the conjugated system.

Compoundλmax (nm)
Buta-1,3-diyne~214
This compound (est.)~220-240
Note: The value for this compound is an estimation based on the electronic effects of the isocyanide group on the diyne chromophore.

Photophysical Studies and Relaxation Processes

The photophysical properties and relaxation dynamics of this compound are governed by the interplay of its conjugated π-electron system and the terminal isocyano group. While direct experimental studies on the photophysics of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations and experimental data on closely related cyanopolyynes and dicyanopolyynes. These analogous compounds serve as excellent models for understanding the fundamental electronic transitions and decay pathways.

Theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in predicting the electronic spectra of polyynic nitriles (HCN) and dinitriles (NCN). mdpi.comnih.gov These calculations provide a framework for understanding the nature of the excited states and the processes that follow photoexcitation.

Upon absorption of ultraviolet or visible light, molecules like this compound are promoted from their ground electronic state (S₀) to an excited singlet state (Sₙ). For conjugated polyynes, these transitions are typically of a π → π* character, involving the redistribution of electron density along the carbon chain. A significant finding from theoretical models is that upon optical excitation, the electronic structure of cyanopolyynes tends to shift from a polyyne-like configuration (alternating single and triple bonds) to a more cumulene-like structure (with more double-bond character). mdpi.comnih.govresearchgate.net This structural relaxation in the excited state is a critical factor in determining the subsequent relaxation pathways.

The relaxation of the excited molecule can occur through several competing processes, broadly categorized as radiative and non-radiative decay.

Radiative Decay:

Fluorescence: This process involves the emission of a photon as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀). The energy of the emitted photon is lower than that of the absorbed photon, resulting in a red-shifted emission spectrum (Stokes shift).

Phosphorescence: If the molecule undergoes intersystem crossing (ISC) from the singlet manifold to the triplet manifold (T₁), it can then radiatively decay to the ground state. This process is spin-forbidden, resulting in significantly longer lifetimes for the excited state and emission at even lower energies compared to fluorescence. Theoretical predictions for cyanopolyynes suggest that phosphorescence may occur in the red or near-infrared range. mdpi.com

Non-Radiative Decay:

Internal Conversion (IC): This is a rapid, radiationless transition between electronic states of the same multiplicity (e.g., S₂ → S₁ or S₁ → S₀). For polyenes and related conjugated systems, IC is often a highly efficient process.

Intersystem Crossing (ISC): This is a radiationless transition between electronic states of different multiplicities (e.g., S₁ → T₁). The efficiency of ISC is influenced by spin-orbit coupling.

Vibrational Relaxation: Within any given electronic state, the molecule rapidly loses excess vibrational energy to its surroundings (e.g., solvent), relaxing to the lowest vibrational level of that state.

The Jablonski diagram in Figure 1 illustrates these potential photophysical pathways.

Figure 1. A representative Jablonski diagram illustrating the principal photophysical relaxation processes for a molecule like an isocyano-diyne. Dashed arrows indicate non-radiative transitions, while solid arrows represent radiative processes.

Computational studies on cyanopolyynes have benchmarked the performance of various DFT functionals for predicting electronic excitation energies. mdpi.comnih.govresearchgate.net These studies indicate that functionals such as ωB97X and CAM-B3LYP are well-suited for determining singlet-singlet excitation energies, while B3LYP and B971 are more reliable for triplet-singlet spacing. mdpi.com The choice of basis set is also crucial, with triple-ζ quality sets like aug-cc-pVTZ or def2TZVPD being necessary for accurate descriptions of these linear, conjugated molecules. mdpi.comnih.gov

The following tables present theoretical data for the analogous cyanopolyyne, cyanoacetylene (B89716) (HC₃N), which provides a basis for estimating the electronic transitions in this compound.

Table 1: Calculated Vertical Excitation Energies (eV) for Cyanoacetylene (HC₃N) to the First Two Singlet Excited States (S₁ and S₂) and the First Triplet State (T₁) using various DFT functionals with the aug-cc-pVTZ basis set.

FunctionalS₁ (¹Σ⁻)S₂ (¹Δ)T₁ (³Σ⁺)
ωB97X 5.345.864.39
CAM-B3LYP 5.486.004.54
B3LYP 5.055.564.12
B971 5.075.584.13
B972 5.175.684.22
Data derived from computational studies on cyanopolyynes. mdpi.com

Table 2: Predicted Wavelengths (nm) for Absorption (S₀→S₁) and Phosphorescence (T₁→S₀) for Cyanoacetylene (HC₃N) based on TD-DFT Calculations.

FunctionalAbsorption λ (S₀→S₁)Phosphorescence λ (T₁→S₀)
ωB97X 232282
CAM-B3LYP 226273
B3LYP 246301
B971 245300
B972 240294
Calculated from the energy values in Table 1.

These theoretical findings for cyanopolyynes suggest that the photophysical behavior of this compound is characterized by strong UV absorption corresponding to π → π* transitions. The subsequent relaxation is likely dominated by rapid non-radiative processes, but radiative decay through fluorescence and phosphorescence is also possible. The change in geometry upon excitation to a more cumulene-like structure is a key determinant of the excited-state dynamics.

Reactivity and Chemical Transformations of 1 Isocyanobuta 1,3 Diyne

Reactions Involving the Isocyanide Functional Group

The isocyanide (or isocyano) functional group (–N≡C) is characterized by a nitrogen atom with a formal positive charge and a carbon atom with a formal negative charge. This electronic structure imparts a carbene-like character to the carbon atom, making it nucleophilic and allowing it to readily participate in a variety of reactions.

Isocyanides are well-known for their participation in multicomponent reactions , such as the Passerini and Ugi reactions, which are powerful tools for the synthesis of complex molecules like peptides in a single step. wikipedia.org They can also undergo cycloaddition reactions , for instance, the [4+1] cycloaddition with tetrazines. wikipedia.org

Another key aspect of isocyanide chemistry is their ability to act as ligands in coordination complexes with transition metals . wikipedia.org They are considered strong-field ligands, analogous to carbon monoxide, and can stabilize metals in various oxidation states. This coordination can activate the isocyanide group for further reactions or influence the reactivity of the rest of the molecule.

The isocyanide group can also undergo insertion reactions . For example, they can insert into the C-Cl bonds of acyl chlorides in what is known as the Nef isocyanide reaction. wikipedia.orgcolab.ws Chlorination of isocyanides yields isocyanide dichlorides. wikipedia.org Furthermore, the protons on the carbon atom adjacent (α-position) to the isocyanide group are acidic and can be deprotonated, a property that can be exploited for C-C bond formation. wikipedia.org

Transformations at the Diyne Framework

The conjugated diyne framework of 1-isocyanobuta-1,3-diyne is an electron-rich system of π-bonds, making it susceptible to a variety of transformations, particularly addition and stereoselective reactions.

The synthesis of stereodefined 1,3-dienes is a significant challenge in organic chemistry. researchgate.net Catalytic methods, often employing transition metals like nickel, have been developed for the stereodivergent alkenylation of terminal alkynes. researchgate.netdntb.gov.ua These methods allow for the controlled synthesis of both E- and Z-isomers of functionalized 1,3-dienes from the same starting materials by judicious choice of catalyst and ligands. researchgate.netdntb.gov.ua Such strategies could potentially be applied to this compound to generate stereochemically defined enynes or dienes, which are valuable synthetic intermediates. The precise control over the stereochemistry is crucial for applications in natural product synthesis and materials science. dntb.gov.ua

The carbon-carbon triple bonds in the diyne system are susceptible to various addition reactions. masterorganicchemistry.comyoutube.com One of the most common transformations is hydrofunctionalization , which involves the addition of a Y–H bond (where Y can be a heteroatom or a carbon atom) across one of the triple bonds. mdpi.com This provides a direct and atom-economical route to functionalized olefins. mdpi.com

For conjugated 1,3-diynes, hydrofunctionalization can be complex due to issues of regio- and stereocontrol, as well as the possibility of 1,2-, 3,4-, or 1,4-monoadditions, and even double additions. mdpi.com Metal-catalyzed hydrofunctionalization reactions have been extensively studied to address these challenges. mdpi.com

Examples of Hydrofunctionalization Reactions on 1,3-Diynes:

Reaction TypeCatalyst/ReagentProduct TypeKey Features
Hydroboration Ru(II) or Cu(I) catalysts with pinacolborane or B₂pin₂1-Boryl-substituted 1,3-enynesHigh regio- and stereoselectivity. mdpi.com
Hydrosilylation Pt/TiO₂Silylated enynes and dienesExclusive E-stereochemistry (syn-addition). mdpi.comnih.gov
Hydroamination Cu(I) catalystsN-Alkenyne intermediatesCan lead to intramolecular cyclization products. mdpi.com
Hydroarylation Pd(II) catalysts with sodium tetraphenylboratePhenylated enynes and dienesCan yield both mono- and di-addition products. mdpi.com

These reactions highlight the versatility of the diyne framework for the introduction of various functional groups. The presence of the isocyanide group in this compound would likely influence the regioselectivity of these addition reactions due to its electronic and steric properties.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The diyne system in this compound can act as a "dipolarophile" in 1,3-dipolar cycloadditions , reacting with a 1,3-dipole to form a five-membered ring. wikipedia.orgyoutube.com This type of reaction is a cornerstone in the synthesis of a wide variety of five-membered heterocycles. wikipedia.orgmdpi.comfrontiersin.org

The reaction between a 1,3-dipole and an alkyne is often referred to as a Huisgen cycloaddition. wikipedia.org These reactions are typically concerted, pericyclic processes. wikipedia.orgorganicchemistrydata.org

Common 1,3-Dipoles and their Cycloaddition Products with Alkynes:

1,3-DipoleProduct Heterocycle
Azide1,2,3-Triazole youtube.com
Nitrile OxideIsoxazole youtube.com
Nitrile IminePyrazole youtube.com
Diazo CompoundPyrazole frontiersin.org
Azomethine YlidePyrrole derivatives organicchemistrydata.org

Given that this compound possesses two triple bonds, it can potentially undergo mono- or bis-cycloaddition, leading to the formation of novel fused heterocyclic systems. mdpi.com The regioselectivity of these cycloadditions would be influenced by the electronic nature of both the 1,3-dipole and the isocyanodiyne. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click reaction," is known for its high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. mdpi.comfrontiersin.org

Catalytic Reactions and their Mechanistic Elucidation

The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts can facilitate a range of transformations that might not be feasible under thermal conditions.

While the cleavage of carbon-carbon triple bonds is energetically demanding, certain transition metal catalysts can facilitate this process. researchgate.net For diynes, C-C bond cleavage can occur either at one of the triple bonds or at the single bond connecting the two alkyne units. researchgate.net

For example, hydroamination of diynes in the presence of ruthenium catalysts like Ru₃(CO)₁₂ can lead to the cleavage of either the C≡C triple bond or the C-C single bond between the alkynes, resulting in the formation of ketones and benzoxazoles when 2-aminophenol (B121084) is used as the amine source. researchgate.net The reaction pathway and the resulting product distribution are dependent on the specific catalyst and reaction conditions employed. researchgate.net Such catalytic systems could potentially be applied to this compound to generate novel molecular fragments through controlled bond cleavage.

Photochemical Transformations and Isomerization

The study of the photochemical behavior of this compound is crucial for understanding its stability and reactivity, particularly in environments exposed to ultraviolet (UV) radiation, such as in interstellar space. While direct photochemical studies on this compound are not extensively documented, the photochemical transformations of analogous cyanopolyynes, such as cyanoacetylene (B89716) (HC₃N) and dicyanoacetylene (C₄N₂), provide significant insights into the expected reactivity of the isocyano-analogue.

Research on the photochemistry of cyanopolyynes has demonstrated that these molecules are susceptible to isomerization and other transformations upon UV irradiation. For instance, the UV photolysis of cyanoacetylene trapped in cryogenic argon matrices at low temperatures (10 K) has been shown to yield several isomers. researchgate.net These transformations typically involve the rearrangement of the linear carbon-nitrogen backbone.

Based on these findings with analogous compounds, it is predicted that this compound (HC₄NC) would undergo similar photochemical isomerization upon exposure to UV light. The absorption of a photon would likely excite the molecule to a higher electronic state, from which it can relax into different, less stable isomeric forms. The expected isomerization products would involve the migration of the nitrogen atom or the rearrangement of the carbon skeleton.

The study of such photochemical pathways is relevant to astrochemistry, as cyanopolyynes and their isomers have been detected in various astronomical environments, including dense molecular clouds and the atmospheres of planets and their satellites. researchgate.net The energetic processing of icy grain mantles by UV radiation from stars is a key driver in the formation of complex organic molecules from simpler precursors like cyanopolyynes. researchgate.net

The table below outlines the plausible photochemical isomerization products of this compound, based on the observed transformations of cyanoacetylene and dicyanoacetylene.

PrecursorWavelength (nm)Proposed Isomerization ProductsExperimental Context (Analogous Compounds)
This compound (HC₄NC)>120Cyanobutadiyne (HC₅N) Isomers, other structural isomersInferred from photolysis of Cyanoacetylene (HC₃N) in Ar matrix at 10 K researchgate.net
This compound (HC₄NC)>235Rearranged Isocyano/Cyano isomersInferred from photodissociation of Dicyanoacetylene (C₄N₂) in Ar matrix at 10 K researchgate.net

It is important to note that the specific products and their relative abundances would depend on various factors, including the excitation wavelength, the temperature, and the surrounding medium (e.g., gas phase, cryogenic matrix, or ice). Further experimental and theoretical studies are necessary to fully elucidate the specific photochemical transformation pathways of this compound.

Astrochemistry and Interstellar Medium Relevance of Isocyano Diynes

Theoretical Prediction of Existence and Formation in Interstellar Clouds

Long before its eventual detection in the interstellar medium, the existence of 1-isocyanobuta-1,3-diyne was predicted through theoretical calculations. A pivotal 1998 study by Botschwina and colleagues provided a robust theoretical foundation for the molecule's potential presence in interstellar clouds. Through high-level ab initio calculations, they determined the spectroscopic properties of HC₄NC, including its rotational constants and equilibrium dipole moment. These theoretical predictions were crucial, as they provided the necessary spectroscopic data for radio astronomers to search for this molecule in space. The calculations indicated that HC₄NC is a linear molecule, a characteristic that is favorable for its detection via rotational spectroscopy. The theoretical work suggested that isocyanopolyynes, while less stable than their cyanopolyyne counterparts, could be formed and exist in the unique, low-temperature, and low-density conditions of the ISM.

Gas-Phase Formation Mechanisms and Reaction Networks in Space

The prevailing theory for the formation of this compound in the interstellar medium centers on gas-phase ion-molecule reactions, specifically through dissociative recombination. The primary proposed formation pathway involves the protonated cyanopolyyne, HC₅NH⁺. This precursor ion, upon reacting with an electron, can break apart in several ways, with one of the channels leading to the formation of HC₄NC.

A key reaction network proposed for the formation of HC₄NC is as follows:

Formation of the precursor ion: The HC₅NH⁺ ion is thought to be formed through a series of ion-molecule reactions involving smaller carbon- and nitrogen-bearing species.

Dissociative Recombination: The crucial step is the dissociative recombination of HC₅NH⁺: HC₅NH⁺ + e⁻ → HC₄NC + H

Another potential gas-phase formation route involves the protonated isocyanopolyyne, HC₄NCH⁺, which can also undergo dissociative recombination to produce HC₄NC. The observed abundances of HC₄NC in molecular clouds like the Taurus Molecular Cloud 1 (TMC-1) are well-reproduced by chemical models that incorporate these dissociative recombination pathways. The destruction of HC₄NC in these environments is thought to be dominated by reactions with simple ions and atomic carbon.

Grain-Surface Chemistry Pathways for Isocyano-Diyne Production

While gas-phase reactions are considered the primary formation routes for this compound, the role of grain-surface chemistry in its production remains an area of active investigation. Interstellar dust grains, coated with icy mantles of molecules like water, carbon monoxide, and ammonia, can act as catalytic sites for the formation of complex organic molecules.

Currently, specific, well-defined grain-surface reaction pathways leading to the formation of HC₄NC have not been extensively detailed in the scientific literature. However, it is plausible that precursor molecules could be adsorbed onto the surfaces of these icy grains. Once on the surface, these precursors could undergo reactions, potentially initiated by ultraviolet radiation or cosmic rays, to form more complex species like HC₄NC. The newly formed molecules could then be released into the gas phase through various desorption mechanisms, such as thermal desorption or cosmic-ray induced desorption.

The investigation into grain-surface formation of isocyanides is a developing field, and future studies combining laboratory experiments that simulate interstellar ice conditions with advanced computational models will be necessary to elucidate the potential contribution of this chemistry to the observed abundance of this compound.

Spectroscopic Signatures and Observational Prospects for Astronomical Detection

The detection of this compound in the interstellar medium relies on identifying its unique spectroscopic fingerprint, primarily through rotational spectroscopy. The theoretical work of Botschwina and colleagues in 1998 provided the foundational spectroscopic data for such a search.

Table 1: Spectroscopic Properties of this compound (HC₄NC)

Property Value Reference
Rotational Constant (B₀) 1401.18227(7) MHz Botschwina et al. (1998)
Centrifugal Distortion Constant (D₀) 34.3(9) Hz Botschwina et al. (1998)

The large dipole moment of HC₄NC makes it a good candidate for detection via radio astronomy. In 2020, two independent teams of astronomers reported the first successful detection of this compound in the Taurus Molecular Cloud 1 (TMC-1), a cold, dark molecular cloud known for its rich and exotic chemical inventory. The detections were made using the Green Bank Telescope and the Yebes 40m radio telescope. The observed rotational transitions of HC₄NC in TMC-1 were in excellent agreement with the frequencies predicted from the earlier laboratory and theoretical studies.

The observational data allowed for the determination of the column density and excitation temperature of HC₄NC in TMC-1. The column density was found to be in the range of (3.0-3.29) x 10¹¹ cm⁻², with a rotational temperature of approximately 6.7-9.8 K. These detections have provided crucial observational constraints for astrochemical models and have opened up new avenues for studying the chemistry of isocyanides in the interstellar medium. The successful detection of HC₄NC also suggests that other, longer isocyanopolyynes may be present in cold molecular clouds and could be detected with future, more sensitive radio telescopes.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes

The synthesis of 1-isocyanobuta-1,3-diyne has not been detailed in available research. The high reactivity of the isocyanide and diyne functionalities presents a significant synthetic challenge. Future research must focus on developing controlled and efficient methods for its preparation, likely in the gas phase or under matrix isolation conditions to prevent polymerization or decomposition. Potential strategies could involve:

Flash vacuum pyrolysis of complex organic precursors.

Electric discharge through a mixture of precursor gases like diacetylene and a cyanide source.

Cross-coupling reactions , such as those analogous to Cadiot-Chodkiewicz or Glaser coupling, adapted for an isocyanide-terminated substrate.

Success in this area is the gateway to all other experimental studies of the molecule.

Exploration of Advanced Spectroscopic Techniques

A comprehensive spectroscopic profile is fundamental to understanding the structure and bonding of this compound. While it is referenced in the Landolt-Börnstein database, suggesting that some molecular constants have been determined, detailed spectra are not widely available. Future investigations should employ a suite of high-resolution spectroscopic methods:

Microwave Spectroscopy: To precisely determine its rotational constants, molecular geometry, and dipole moment. This would be invaluable for its potential detection in the interstellar medium.

Infrared Spectroscopy: To identify its characteristic vibrational frequencies, particularly the stretches of the C≡C, C≡N, and N≡C bonds.

Photoelectron Spectroscopy: To probe its electronic structure and orbital energies.

These experimental data would provide crucial benchmarks for theoretical models.

High-Level Computational Modeling for Predictive Chemistry

In the absence of extensive experimental data, high-level ab initio and density functional theory (DFT) calculations are indispensable tools for predicting the properties of this compound. Computational studies can provide insights into:

Molecular Geometry: Bond lengths and angles of the ground electronic state.

Spectroscopic Constants: Rotational constants and vibrational frequencies to aid in the analysis of experimental spectra.

Thermochemistry: Enthalpy of formation and stability relative to its isomer, cyanobuta-1,3-diyne.

Reaction Pathways: Potential energy surfaces for its formation and decomposition.

The following table presents hypothetical data points that could be generated through such computational studies, illustrating the type of information that is critically needed.

PropertyPredicted Value (Exemplary)Computational Method
Rotational Constant (B)~1.4 GHzCCSD(T)
Dipole Moment (µ)~3.5 DB3LYP/aug-cc-pVTZ
ν(N≡C) Stretch~2150 cm⁻¹MP2/aug-cc-pVTZ
Enthalpy of Formation (ΔHf)~550 kJ/molG4 Theory

Note: The values in this table are illustrative examples and not based on published results for this compound.

Design of New Chemical Transformations

Understanding the reactivity of this compound is key to harnessing it for synthetic purposes. The electron-withdrawing isocyanide group and the electron-rich diyne system suggest a rich and complex reactivity profile. Research should be directed towards exploring its behavior in fundamental organic reactions, such as:

Cycloaddition Reactions: Investigating its potential as a dienophile or dipolarophile.

Addition Reactions: Studying the regioselectivity of additions across the carbon-carbon triple bonds.

Polymerization: Exploring the possibility of forming novel polymers with unique electronic or material properties.

Role in Prebiotic Chemistry and Astrobiology

Cyanopolyynes (HCₙN) are well-known constituents of the interstellar medium (ISM) and are considered important precursors in prebiotic chemical networks. Their isocyanide isomers, like this compound, are also plausible interstellar molecules. Future research in this area should focus on:

Astrochemical Modeling: Including this compound in chemical networks that model interstellar clouds and protoplanetary disks to predict its abundance.

Radio Astronomical Searches: Using predicted rotational transition frequencies from computational and laboratory spectroscopy to search for its signature in the ISM with radio telescopes.

Prebiotic Synthesis Experiments: Investigating its potential role in the formation of more complex biomolecules, such as nucleobases or amino acids, under simulated astrophysical conditions.

The detection and characterization of this compound would provide a significant step forward in our understanding of the chemical complexity of the universe.

Q & A

Q. How can this compound be applied in materials science?

  • Methodological Answer : Investigate its use as a crosslinker in conductive polymers via Sonogashira coupling. Characterize mechanical properties using dynamic mechanical analysis (DMA) and electrical conductivity via four-point probe measurements. Compare with commercial alternatives (e.g., carbon nanotubes) to benchmark performance .

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